2-amino-3-methyl-N-propylpentanamide
Description
Properties
IUPAC Name |
2-amino-3-methyl-N-propylpentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-4-6-11-9(12)8(10)7(3)5-2/h7-8H,4-6,10H2,1-3H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTYIIBJDYXOJTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(C(C)CC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-3-methyl-N-propylpentanamide can be achieved through various methods. One common approach involves the reaction of 3-methylpentanoic acid with propylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the corresponding amide . The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process ensures high yield and purity of the compound, with stringent quality control measures in place to monitor the reaction parameters and product specifications .
Chemical Reactions Analysis
Types of Reactions
2-amino-3-methyl-N-propylpentanamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents like alkyl halides can introduce new alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides
Major Products Formed
Oxidation: Carboxylic acids, Ketones
Reduction: Amines
Substitution: Alkylated amides
Scientific Research Applications
2-amino-3-methyl-N-propylpentanamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-amino-3-methyl-N-propylpentanamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity . This interaction can lead to changes in cellular signaling pathways, influencing various biological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs with 2-amino-3-methyl-N-propylpentanamide, enabling comparative analysis:
(a) 2-Amino-N-[3-(Dimethylamino)Propyl]Pentanamide (PubChem)
- Structure: Differs by a dimethylamino-propyl substituent instead of a simple N-propyl group.
(b) 2-[(3-Aminopropyl)(Methyl)Amino]-N-PentylPropanamide (C₁₂H₂₇N₃O)
- Structure: Features a pentyl chain and a methyl-aminopropyl branch.
(c) 2-Amino-N-(3-Methylbutan-2-Yl)-3-PhenylPropanamide (C₁₄H₂₂N₂O)
- Structure : Incorporates a phenyl group at position 3 and a branched isobutyl chain.
Physicochemical and Pharmacokinetic Trends
Q & A
Basic: What are the standard synthetic routes for 2-amino-3-methyl-N-propylpentanamide, and what experimental conditions are critical for yield optimization?
Methodological Answer:
The synthesis of structurally analogous amides typically involves multi-step reactions, including condensation, protection/deprotection of functional groups, and purification via chromatography or recrystallization . Key steps include:
- Amide bond formation : Use of coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) under inert atmospheres to minimize side reactions.
- Temperature control : Maintaining reactions at 0–25°C to prevent thermal degradation of intermediates.
- Catalysts : Employing triethylamine (TEA) or DMAP (4-dimethylaminopyridine) to accelerate acyl transfer .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
